2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine
CAS No.: 1507668-96-3
Cat. No.: VC2900776
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine - 1507668-96-3](/images/structure/VC2900776.png)
Specification
CAS No. | 1507668-96-3 |
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Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine |
Standard InChI | InChI=1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 |
Standard InChI Key | VQXYVKULVLMAMW-UHFFFAOYSA-N |
SMILES | CC1=CC=CC2=NC(=CN12)C3CNCCO3 |
Canonical SMILES | CC1=CC=CC2=NC(=CN12)C3CNCCO3 |
Introduction
Chemical Identity and Physical Properties
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine is characterized by a distinct molecular structure that contributes to its chemical behavior and biological activity. The compound features a bicyclic imidazo[1,2-a]pyridine system with strategic functionality that enhances its potential as a bioactive molecule.
Basic Identification
The compound is officially identified by the following parameters:
Parameter | Information |
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IUPAC Name | 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine |
CAS Registry Number | 1507668-96-3 |
Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
InChI Key | VQXYVKULVLMAMW-UHFFFAOYSA-N |
InChI Code | 1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 |
The structure consists of three key components: a pyridine ring fused with an imidazole ring (forming the imidazo[1,2-a]pyridine scaffold), a methyl group at the 5-position of this bicyclic system, and a morpholine ring attached at the 2-position .
Physical and Chemical Properties
As a small molecule scaffold, 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine possesses several notable physical and chemical properties:
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Appearance: The compound typically presents as a solid at room temperature
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Solubility: Like many heterocyclic compounds containing nitrogen atoms, it is expected to show good solubility in organic solvents such as chloroform, dichloromethane, and DMSO
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Chemical Reactivity: The compound's reactivity is primarily dictated by the nitrogen atoms in both the imidazo[1,2-a]pyridine core and the morpholine ring
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Stability: Generally stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and acidic conditions
Structural Significance in Medicinal Chemistry
The structural elements present in 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine make it particularly interesting for medicinal chemistry applications.
Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry. This heterocyclic system is considered a priority pharmacophore in drug research due to its frequent occurrence in compounds with significant pharmacological activities . The importance of this scaffold stems from:
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Its structural similarity to purines, which are essential components of DNA/RNA
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Its presence in numerous alkaloids and bioactive compounds
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Its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions
Importantly, the imidazo[1,2-a]pyridine core has been extensively studied and incorporated into various drug candidates. The methyl substitution at the 5-position in 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine likely influences its lipophilicity and electronic properties, potentially enhancing its ability to interact with specific biological targets .
Morpholine Moiety
The morpholine ring attached at the 2-position of the imidazo[1,2-a]pyridine core contributes additional important properties to the molecule:
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The oxygen atom in the morpholine ring serves as a hydrogen bond acceptor
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The tertiary amine functions as both a hydrogen bond acceptor and a potential site for protonation
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The morpholine ring can enhance water solubility while maintaining lipophilicity
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This structural feature is commonly found in numerous pharmaceuticals, suggesting its importance in drug design
The combination of these structural features results in a molecule with balanced physicochemical properties suitable for potential drug development.
Synthesis Methodologies
Several synthetic approaches can be employed to prepare 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine, drawing from established methods for similar imidazo[1,2-a]pyridine derivatives.
General Synthetic Routes
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. For 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine, the following synthetic routes are particularly relevant:
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Cyclization Approach: Reaction of 5-methyl-2-aminopyridine with an appropriate α-bromocarbonyl compound containing a morpholine moiety or a precursor that can be converted to morpholine
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Microwave-Assisted Synthesis: Condensation of 5-methyl-2-aminopyridine with α-bromoketones under microwave irradiation, followed by introduction of the morpholine ring at the 2-position. This solvent- and catalyst-free method offers advantages in terms of efficiency and environmental considerations
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Multicomponent Reactions: Three-component reactions involving 5-methyl-2-aminopyridine, aldehydes, and morpholine, catalyzed by appropriate Lewis acids or Brønsted acids
Recent Advances in Synthesis
Recent advances in the synthesis of functionalized imidazo[1,2-a]pyridines have focused on developing more efficient and environmentally friendly methods:
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Aza-Friedel-Crafts-type reactions: These reactions have become common strategies for implementing imidazo[1,2-a]pyridines linked to potentially biologically active units, such as morpholine
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Mechanochemical Conditions: Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes under mechanochemical conditions represents an environmentally friendly approach to functionalization
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Catalyst Optimization: Various catalysts including Yb(OTf)3 and MesCOOH have been employed to enhance the efficiency of reactions involving imidazo[1,2-a]pyridines
Structure-Activity Relationship Analysis
Understanding the structure-activity relationships (SAR) of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine and related compounds provides valuable insights for rational drug design.
Comparison with Similar Compounds
Several related compounds offer useful comparisons to understand the unique properties of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine:
Compound | Key Structural Differences | Potential Impact on Activity |
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2-Methylimidazo[1,2-a]pyridine | Lacks morpholine ring at 2-position; methyl at 2-position instead of 5-position | Reduced water solubility; different receptor binding profile |
4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine | Contains benzenesulfonyl linker; methyl at 7-position | Enhanced solubility; altered spatial arrangement of pharmacophores |
2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine | Contains ethylamine instead of morpholine; methyl at 8-position | Different hydrogen bonding pattern; altered basicity |
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine | Contains ethylamine instead of morpholine | More flexibility; different hydrogen bonding capabilities |
These structural variations highlight the importance of both the position of the methyl substituent on the imidazo[1,2-a]pyridine core and the nature of the substituent at the 2-position for biological activity and physicochemical properties .
Effect of Methyl Position
The position of the methyl group on the imidazo[1,2-a]pyridine core significantly influences the compound's properties:
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The 5-methyl substitution in 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine affects the electron distribution within the aromatic system
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This positioning may impact binding affinity and selectivity for biological targets
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Compared to compounds with methyl groups at positions 7 or 8, the 5-methyl derivative may exhibit distinct biological activity profiles due to different steric and electronic effects
Importance of Morpholine Ring
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It provides a balanced combination of lipophilicity and hydrophilicity
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The oxygen atom and nitrogen atom in the morpholine ring offer hydrogen bond acceptor sites that can interact with biological targets
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The conformational rigidity of the morpholine ring constrains the molecule, potentially enhancing target selectivity
Supplier | Product Code | Package Sizes | Price Range (as of 2025) |
---|---|---|---|
CymitQuimica | 3D-HKC66896 | 50mg, 500mg | €1,480.00 - €4,118.00 |
Sigma-Aldrich | ENA638588091 | 50mg - 1g | $778.70 - $2,934.10 |
This availability from established chemical suppliers indicates the compound's relevance in research applications .
Economic Considerations
The relatively high cost of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine suggests:
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Complex or multi-step synthesis requirements
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Specialized purification processes to ensure high purity
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Limited scale of production due to specialized research applications
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Potential challenges in certain synthetic steps that impact yield
These economic factors are important considerations for researchers planning to use this compound in laboratory studies or considering its potential for scale-up in medicinal chemistry applications.
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